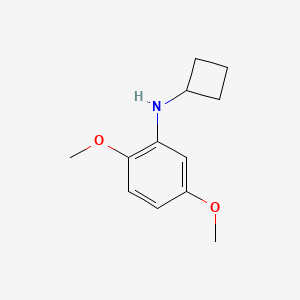

N-cyclobutyl-2,5-dimethoxyaniline

Description

N-Cyclobutyl-2,5-dimethoxyaniline is a substituted aniline derivative featuring a cyclobutyl group attached to the nitrogen atom and methoxy groups at the 2- and 5-positions of the aromatic ring. The cyclobutyl substituent introduces steric strain and unique electronic effects, distinguishing it from linear alkyl-substituted analogs .

Key Characteristics (inferred from related compounds):

- Molecular Formula: Likely C₁₂H₁₇NO₂ (based on N-cyclobutyl-3,5-dimethoxyaniline in ).

- Synthesis: Likely involves N-alkylation of 2,5-dimethoxyaniline with a cyclobutyl halide or via coupling reactions, analogous to methods used for N-methylation (e.g., Berluenga’s procedure for 4-chloro-2,5-dimethoxyaniline) .

- Applications: Potential use in pharmaceuticals, agrochemicals, or conductive polymers, similar to other N-substituted dimethoxyanilines .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-cyclobutyl-2,5-dimethoxyaniline |

InChI |

InChI=1S/C12H17NO2/c1-14-10-6-7-12(15-2)11(8-10)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |

InChI Key |

DXKHABBSQONWOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-2,5-dimethoxyaniline can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,5-dimethoxyaniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclobutyl-2,5-dimethoxyaniline has several scientific research applications, including:

Materials Science: Used in the synthesis of conductive polymers and as a monomer in the production of advanced materials with unique electrical properties.

Pharmaceuticals: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Chemical Research: Employed as a building block in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in materials science, the compound’s conductive properties are attributed to the delocalization of electrons within the polymer matrix. In pharmaceutical research, its biological activity may be related to its ability to interact with specific enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-cyclobutyl-2,5-dimethoxyaniline with structurally related compounds:

Electronic and Steric Effects

- Cyclobutyl vs. Linear Alkyl Groups : The cyclobutyl group’s ring strain may enhance reactivity in electrophilic substitution compared to ethyl or methyl groups. However, steric hindrance could reduce conjugation in polymerized forms .

- Methoxy Substitution : The 2,5-dimethoxy configuration enhances electron-donating capacity, making these compounds suitable for conductive polymers. In contrast, 3,5-dimethoxy derivatives (e.g., N-benzyl-3,5-dimethoxyaniline) show distinct regioselectivity in annulation reactions .

Biological Activity

N-cyclobutyl-2,5-dimethoxyaniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a 2,5-dimethoxyaniline moiety. Its molecular formula is , with a molecular weight of approximately 207.27 g/mol. The presence of methoxy groups significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an enzyme inhibitor or activator , modulating various biochemical pathways. For instance, it has been suggested that this compound can inhibit monoamine oxidase activity, potentially increasing neurotransmitter levels in the brain.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cell lines. In particular, it has shown promise against breast cancer cells (MCF-7) with IC50 values around 25 µM .

Table 1: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study utilized the broth microdilution method to determine MIC values. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µg/mL, highlighting the compound's potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammation, this compound was administered to RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The treatment resulted in a marked decrease in the secretion of pro-inflammatory cytokines compared to untreated controls. This suggests that the compound may be beneficial in managing inflammatory responses in various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.